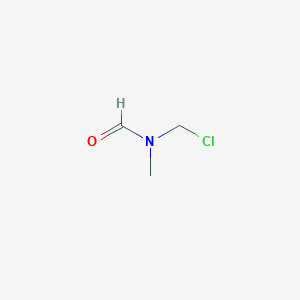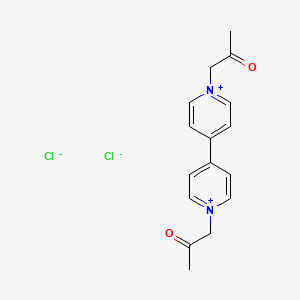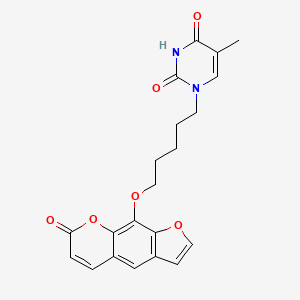
Formamide, N-(chloromethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(chloromethyl)-N-methyl- is a chemical compound with the molecular formula C3H6ClNO It is a derivative of formamide, where the hydrogen atoms are replaced by chloromethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted formamides with various functional groups.
Oxidation Reactions: The major products include aldehydes and carboxylic acids.
Reduction Reactions: The major products are primary amines.
Aplicaciones Científicas De Investigación
Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Formamide, N-(chloromethyl)-N-methyl- can be compared with other similar compounds, such as:
Dimethylformamide (DMF): Unlike Formamide, N-(chloromethyl)-N-methyl-, DMF does not contain a chloromethyl group, making it less reactive in substitution reactions.
N-Methylformamide: This compound lacks the chloromethyl group, resulting in different chemical reactivity and applications.
Chloromethylformamide: This compound contains a chloromethyl group but lacks the additional methyl group, affecting its solubility and reactivity.
Propiedades
| 78357-38-7 | |
Fórmula molecular |
C3H6ClNO |
Peso molecular |
107.54 g/mol |
Nombre IUPAC |
N-(chloromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
Clave InChI |
SFOPHQUYNPBUPF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



